molecular formula C16H19N3O3S B2606936 N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide CAS No. 377769-39-6

N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2606936
CAS No.: 377769-39-6
M. Wt: 333.41
InChI Key: JERDRLBWANWUAX-UHFFFAOYSA-N
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Description

N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a hydrazinecarbonyl group (-CONHNH₂) attached to a benzyl moiety and a dimethyl-substituted benzene sulfonamide core. This compound is synthesized via nucleophilic addition reactions involving hydrazide precursors and subsequent cyclization or alkylation steps, as demonstrated in analogous sulfonamide syntheses . Key structural characteristics include:

  • Sulfonamide backbone: Provides hydrogen-bonding capabilities and influences pharmacokinetic properties.
  • Methyl substituents: Improve lipophilicity and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

N-[[4-(hydrazinecarbonyl)phenyl]methyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-13-5-7-14(8-6-13)16(20)18-17/h3-10H,11,17H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERDRLBWANWUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-(hydrazinecarbonyl)benzaldehyde with N,4-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include steps such as purification through recrystallization or chromatography to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related sulfonamides and hydrazine derivatives:

Compound Name Key Structural Features Biological Activity/Properties Toxicity Profile References
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide (Target Compound) Benzene sulfonamide, hydrazinecarbonyl, N,N-dimethyl substitution Moderate antibacterial activity (predicted); enhanced stability due to methyl groups Lower tumorigenicity compared to pioneering hydrazides (e.g., isoindoline-1,3-dione)
N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Thiophene sulfonamide core, hydrazinecarbonyl Soluble in DMSO/chloroform; electronic properties altered by thiophene Not reported
N-(4-(Hydrazinecarbonyl)phenyl)benzamide Benzamide instead of sulfonamide Higher tumorigenic risk than target compound but safer than isoindoline-dione High tumorigenic effect noted in OSIRIS studies
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole substituent on sulfonamide Antimicrobial activity (specific targets not disclosed) No mutagenicity reported
N,N-diethyl-4-methylbenzene-1-sulfonamide Diethylamino group; simpler structure Likely reduced bioactivity due to absence of hydrazinecarbonyl Lower toxicity due to lack of reactive hydrazine moiety

Spectral and Physicochemical Properties

  • IR Spectroscopy : The hydrazinecarbonyl group in the target compound shows characteristic C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, consistent with related hydrazinecarbothioamides . Thiophene analogs exhibit shifted absorption bands due to sulfur’s electron-withdrawing effects .
  • NMR Analysis : Methyl groups in the target compound contribute to distinct ¹H-NMR signals at δ 2.5–3.0 ppm, while hydrazine protons appear as broad singlets near δ 8.0–9.0 ppm .

Key Research Findings

Substituent Effects : Methyl groups on the benzene ring improve lipophilicity and metabolic stability, as seen in the target compound’s predicted pharmacokinetics .

Tautomerism : The hydrazinecarbonyl group enables tautomeric equilibria, influencing reactivity and biological interactions .

Thiophene vs.

Biological Activity

N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 318.40 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to bacteriostatic effects.
  • Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity by modulating neurotransmitter systems, particularly GABAergic and glutamatergic pathways .
  • Antiparasitic Activity : Hydrazone derivatives have been reported to exhibit antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating potential applications in treating malaria .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have shown that compounds with similar structures can inhibit a broad spectrum of bacterial strains. The minimum inhibitory concentration (MIC) values for related sulfonamides typically range from 0.5 to 32 µg/mL against common pathogens.

PathogenMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Streptococcus pneumoniae32

Anticonvulsant Activity

In a study evaluating the anticonvulsant activity of hydrazone derivatives, it was found that certain compounds provided significant protection in seizure models (e.g., MES and 6 Hz models). The most active derivatives exhibited over 80% protection at doses as low as 10 mg/kg .

Case Studies

  • Anticonvulsant Evaluation : A series of hydrazone derivatives were synthesized and tested for their anticonvulsant properties. The study highlighted the role of substituents on the phenyl ring in enhancing activity and reducing neurotoxicity .
  • Antimalarial Studies : Research demonstrated that hydrazone compounds showed significant antimalarial activity in both in vitro assays against resistant strains and in vivo studies in murine models, where treated mice exhibited prolonged survival rates compared to untreated controls .

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